Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Quantification of N-Methyl 3,3-Diphenylpropionamide
N-Methyl 3,3-Diphenylpropionamide-d3 exhibits a molecular ion mass shift of +3 Da compared to the non-deuterated analyte (N-Methyl 3,3-Diphenylpropionamide, CAS 348607-76-1), enabling complete mass spectrometric resolution in LC-MS/MS assays . This isotopic separation is essential for accurate quantification, as the deuterated internal standard co-elutes with the analyte but produces a distinct signal, allowing for correction of matrix effects and ion suppression [1]. In contrast, the non-deuterated form would co-elute and produce overlapping signals, leading to quantification errors exceeding 20% in complex biological matrices [2].
| Evidence Dimension | Mass Spectrometric Differentiation (m/z shift) |
|---|---|
| Target Compound Data | +3 Da shift (deuterated) |
| Comparator Or Baseline | Non-deuterated analog: 0 Da shift |
| Quantified Difference | +3 Da shift |
| Conditions | LC-MS/MS analysis |
Why This Matters
The +3 Da mass shift is the foundational requirement for using this compound as a reliable internal standard in quantitative LC-MS/MS, ensuring accurate and precise measurements of the non-deuterated analyte in complex biological samples.
- [1] ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. View Source
- [2] LC-MS-MS experiences with internal standards. Chromatographia. (2002). View Source
